4-(3-Bromo-4-methoxyphenyl)butanal
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Overview
Description
4-(3-Bromo-4-methoxyphenyl)butanal is an organic compound that belongs to the class of aromatic aldehydes It features a butanal group attached to a brominated and methoxylated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-methoxyphenyl)butanal can be achieved through several methods. One common approach involves the bromination of 4-methoxybenzaldehyde followed by a Grignard reaction with an appropriate butyl halide. The reaction conditions typically involve the use of a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The Grignard reaction is carried out in an inert atmosphere using dry ether as a solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-methoxyphenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-(3-Bromo-4-methoxyphenyl)butanoic acid.
Reduction: 4-(3-Bromo-4-methoxyphenyl)butanol.
Substitution: 4-(3-Methoxy-4-methoxyphenyl)butanal.
Scientific Research Applications
4-(3-Bromo-4-methoxyphenyl)butanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-4-methoxyphenyl)butanal
- 4-(3-Fluoro-4-methoxyphenyl)butanal
- 4-(3-Iodo-4-methoxyphenyl)butanal
Uniqueness
4-(3-Bromo-4-methoxyphenyl)butanal is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)butanal |
InChI |
InChI=1S/C11H13BrO2/c1-14-11-6-5-9(8-10(11)12)4-2-3-7-13/h5-8H,2-4H2,1H3 |
InChI Key |
UTNCDYJVALJWOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC=O)Br |
Origin of Product |
United States |
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